Phenothrin

描述

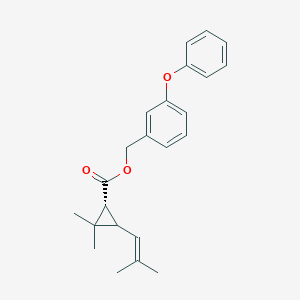

Structure

3D Structure

属性

IUPAC Name |

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032688 | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

>290 °C | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.06 at 20 °C, Relative density (water = 1): 1.06 | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Phenothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Pale yellow to yellow-brown clear liquid | |

CAS No. |

26002-80-2, 51186-88-0, 188023-86-1 | |

| Record name | PHENOTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18190 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26002-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothrin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026002802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenothrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl 2-dimethyl-3-(methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-phenoxybenzyl (1R)-cis,trans-2,2- dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate (d-Phenothrin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/707484X33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Chemical and physical properties of d-phenothrin

An In-depth Technical Guide on the Core Chemical and Physical Properties of d-Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Phenothrin, also known under the trade name Sumithrin, is a synthetic pyrethroid insecticide.[1] As a Type I pyrethroid, it is a synthetic chemical modeled after the naturally occurring insecticidal compounds, pyrethrins, which are found in chrysanthemum flowers.[1] First synthesized in 1969 and registered in the United States in 1976, d-phenothrin is an isomeric mixture that contains at least 95% of the more active 1R isomers, specifically in a 1:4 ratio of 1R-cis to 1R-trans isomers, which enhances its insecticidal efficacy.[1][2] This guide provides a detailed overview of its chemical and physical properties, analytical methodologies, and relevant biological pathways.

Chemical and Physical Properties

d-Phenothrin is a pale yellow to yellow-brown viscous liquid with a faint, characteristic odor.[1][3] It is characterized by its low solubility in water and high solubility in many organic solvents.[1][3][4] Its high octanol-water partition coefficient (log K_ow) indicates a lipophilic nature.[1][2]

Table 1: General and Chemical Properties of d-Phenothrin

| Property | Value | Reference(s) |

| IUPAC Name | 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | [2] |

| Common Name | d-Phenothrin, Sumithrin | [1][2][5] |

| CAS Number | 26002-80-2 | [2][6][7] |

| Molecular Formula | C₂₃H₂₆O₃ | [5][7][8][9] |

| Molecular Weight | 350.46 g/mol | [1][2][3] |

| Isomeric Composition | ≥95% 1R isomers (1:4 ratio of 1R-cis to 1R-trans) | [2][8] |

| Technical Grade Purity | 92.5-94.5% | [4] |

Table 2: Physical Properties of d-Phenothrin

| Property | Value | Reference(s) |

| Physical State | Pale yellow to yellow-brown viscous liquid | [1][3][4][5] |

| Odor | Faint characteristic odor | [1][3][5] |

| Boiling Point | >290 °C | [1][3][5][6][8] |

| Melting Point | < -20°C | [10] |

| Density | 1.058-1.061 g/mL at 25 °C | [4] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [2] |

| Solubility in Water | <9.7 µg/L at 25 °C | [2][5] |

| Solubility in Organic Solvents | Soluble in acetone, hexane, xylene, methanol, ethanol, and chloroform. | [3][4][5] |

| Octanol-Water Partition Coefficient (log K_ow) | 6.01 | [2][3][11] |

| Flash Point | 107 °C (closed cup) | [5][8] |

| Stability | Stable in air but unstable to light and in alkaline media. Degraded by exposure to light and air. Sensitive to alkalis and strong acids. | [4][12] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of each physical property are not extensively available in the public domain. However, general analytical methods for the identification and quantification of d-phenothrin are well-established.

Residue Analysis

Residue analysis of d-phenothrin can be performed using high-performance liquid chromatography (HPLC) with a UV detector or gas chromatography (GC) with a flame ionization detector (FID).[4]

A general procedure for analysis by GC-FID involves:

-

Sample Preparation: Dissolving the product in acetone.

-

Internal Standard: Addition of an internal standard such as di-(2-ethylhexyl) phthalate.

-

Injection: Injecting the resulting solution into the gas chromatograph.

A general procedure for analysis by HPLC-UV involves:

-

Mobile Phase: A mixture of acetonitrile and water.

-

Stationary Phase: A µ-Bondapak phenyl column.

-

Detection: UV detection at an appropriate wavelength.

Synthesis

The industrial synthesis of d-phenothrin is achieved through the esterification of 3-phenoxybenzyl alcohol with the appropriate isomeric form of chrysanthemic acid (or its acid chloride).[1][13]

General Synthesis Pathway:

References

- 1. benchchem.com [benchchem.com]

- 2. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 3. d-Phenothrin ,China d-Phenothrin Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 4. This compound, d- (EHC 96, 1990) [inchem.org]

- 5. d-Phenothrin (UK PID) [inchem.org]

- 6. d-Phenothrin (d-trans-Phenothrin, Phenothrine, Phenoxythrin) C23H26O3, CAS#26002-80-2 [kangmei.com]

- 7. pschemicals.com [pschemicals.com]

- 8. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 9. D-Phenothrin | 26046-85-5 [chemicalbook.com]

- 10. sumitomo-chem.com.au [sumitomo-chem.com.au]

- 11. choice-chem.com [choice-chem.com]

- 12. endura.it [endura.it]

- 13. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothrin, a synthetic pyrethroid insecticide, is a chiral molecule existing as a mixture of stereoisomers. The spatial arrangement of its atoms significantly influences its insecticidal efficacy and metabolic fate. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of this compound, detailing their chemical properties, synthesis, and biological activities. The document includes structured data on the physicochemical properties and insecticidal potency of the isomers, alongside detailed experimental protocols for their separation and biological evaluation. Furthermore, this guide employs visualizations to elucidate key concepts, including the chemical structures of the stereoisomers, analytical workflows, and the mechanism of action at the molecular level.

Introduction to this compound and its Stereoisomerism

This compound is a synthetic pyrethroid insecticide widely used for the control of various insect pests in public health and agriculture.[1] Chemically, it is an ester of chrysanthemic acid and 3-phenoxybenzyl alcohol.[2] The this compound molecule possesses two chiral centers in the cyclopropane ring of the chrysanthemic acid moiety, giving rise to four possible stereoisomers. These are classified based on the cis/trans orientation of the substituents on the cyclopropane ring and the R/S configuration at the C1 position.

The four stereoisomers of this compound are:

-

(1R,3R)-phenothrin (also known as (+)-trans-phenothrin)

-

(1S,3S)-phenothrin (also known as (-)-trans-phenothrin)

-

(1R,3S)-phenothrin (also known as (+)-cis-phenothrin)

-

(1S,3R)-phenothrin (also known as (-)-cis-phenothrin)

The racemic mixture of this compound contains these four isomers.[2] However, the commercially available and more potent form is often "d-phenothrin," which is an enriched mixture of the insecticidally active (1R) isomers, typically the (1R)-cis and (1R)-trans isomers in a 1:4 ratio.[3][4] The insecticidal activity of this compound resides almost exclusively in the (1R) stereoisomers, with the (1R)-trans isomer generally exhibiting the highest potency.[2]

Physicochemical and Biological Properties of this compound Stereoisomers

The stereochemical configuration of this compound isomers influences their physical, chemical, and biological properties. While enantiomers (e.g., (1R,3R) and (1S,3S)) have identical physical properties in a non-chiral environment, diastereomers (e.g., (1R,3R) and (1R,3S)) can have different physical properties.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound and its isomers. Data for individual isomers are limited, with most reported values corresponding to the racemic mixture or d-phenothrin.

| Property | Value | Isomer/Mixture | Reference(s) |

| Molecular Formula | C₂₃H₂₆O₃ | All | [5] |

| Molecular Weight | 350.45 g/mol | All | [5] |

| Appearance | Pale yellow to yellow-brown viscous liquid | Racemic mixture, d-phenothrin | [5][6] |

| Boiling Point | >290 °C | d-phenothrin | [6] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | d-phenothrin | [3] |

| Water Solubility | <9.7 µg/L at 25 °C | d-phenothrin | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | d-phenothrin | [3] |

| Density | 1.06 g/mL at 20 °C | d-phenothrin | [6] |

| Refractive Index | 1.588 at 20 °C | (1R)-trans-phenothrin | [7] |

Biological Activity and Insecticidal Efficacy

The insecticidal activity of this compound is highly stereospecific. The (1R) isomers are significantly more potent than their (1S) enantiomers. The trans isomers are generally more active than the cis isomers.

| Isomer | Relative Insecticidal Activity |

| (1R,3R)-phenothrin | ++++ (Highest) |

| (1R,3S)-phenothrin | +++ |

| (1S,3S)-phenothrin | + |

| (1S,3R)-phenothrin | + |

Note: Relative activity is a qualitative representation based on available literature. Quantitative data (LD50/LC50) for individual isomers against specific insect species is not consistently available in the public domain.

A study on the toxicity of d-phenothrin to Aedes aegypti larvae showed that its efficacy is temperature-dependent, with higher toxicity observed at lower temperatures.[8]

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers is achieved through the esterification of 3-phenoxybenzyl alcohol with the corresponding stereoisomer of chrysanthemic acid or its acid chloride.[6] The stereochemistry of the final this compound product is determined by the stereochemistry of the chrysanthemic acid starting material.

General Synthesis Pathway

Caption: General synthesis pathway for (1R)-trans-phenothrin.

Detailed Laboratory Synthesis Protocol for (1R)-trans-Phenothrin

This protocol describes a representative laboratory-scale synthesis of (1R)-trans-phenothrin.

Materials:

-

3-Phenoxybenzyl alcohol

-

(1R)-trans-Chrysanthemoyl chloride

-

Anhydrous pyridine

-

Anhydrous toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-phenoxybenzyl alcohol (1.0 eq) in anhydrous toluene.

-

Addition of Reagents: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of (1R)-trans-chrysanthemoyl chloride (1.1 eq) in anhydrous toluene via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure (1R)-trans-phenothrin.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Separation and Analysis of this compound Stereoisomers

The separation and quantification of individual this compound stereoisomers are crucial for quality control and for studying their specific biological activities. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective method for this purpose. Gas Chromatography (GC) can also be used, often after derivatization.

Chiral HPLC Separation

Caption: Workflow for chiral HPLC separation of this compound isomers.

Detailed Protocol for Chiral HPLC Separation:

-

Instrumentation: HPLC system with a UV detector.

-

Column: Sumichiral OA-2000 (or a similar Pirkle-type chiral column).[9][10][11]

-

Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol (e.g., 500:120:1 v/v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 230 nm.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

This method should provide baseline separation of the four stereoisomers of this compound.

Gas Chromatography (GC) Analysis

GC can be used to separate the cis and trans diastereomers. For the separation of enantiomers, a chiral GC column is required.

Detailed Protocol for GC-MS Analysis of Diastereomers:

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MS Detector: Electron ionization (EI) mode, scanning from m/z 50 to 400.

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone or hexane.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[2]

Caption: Signaling pathway of this compound's effect on nerve cells.

The binding of this compound to the VGSCs modifies their gating properties, causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization and repetitive firing of the neuron. This hyperexcitation of the nervous system ultimately leads to paralysis and death of the insect.

The stereochemistry of this compound is crucial for its interaction with the sodium channel. The (1R) isomers have the correct spatial conformation to bind with high affinity to the receptor site on the channel protein. Molecular modeling studies suggest that pyrethroids bind to a hydrophobic pocket within the sodium channel.[12][13] The precise binding interactions are complex and involve multiple subsites within the channel.[14] The differential activity of the stereoisomers is a result of their varying abilities to fit into this binding pocket and induce the conformational changes that lead to channel modification.

Experimental Protocols for Biological Evaluation

Determining the insecticidal efficacy of this compound stereoisomers typically involves bioassays to calculate the median lethal dose (LD50) or median lethal concentration (LC50).

Topical Application Bioassay for LD50 Determination in Houseflies (Musca domestica)

This protocol is adapted from standard WHO procedures.

Materials:

-

Adult houseflies (3-5 days old) of a susceptible strain.

-

Technical grade this compound isomers.

-

Acetone (analytical grade).

-

Microsyringe or microapplicator.

-

Cages for holding treated insects.

-

Sugar water solution (10%).

Procedure:

-

Preparation of Dosing Solutions: Prepare a series of dilutions of each this compound isomer in acetone. A typical range would be from 0.01 to 1.0 µg/µL.

-

Dosing: Anesthetize the houseflies lightly with carbon dioxide. Using a microapplicator, apply a 1 µL droplet of the dosing solution to the dorsal thorax of each fly. Treat at least 3 replicates of 20-25 flies for each concentration. A control group should be treated with acetone only.

-

Observation: Place the treated flies in holding cages with access to sugar water. Record mortality at 24 hours post-treatment. Flies that are unable to move are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate the LD50 values and their 95% confidence intervals using probit analysis.

Larval Bioassay for LC50 Determination in Mosquitoes (Aedes aegypti)

This protocol is based on WHO guidelines for larvicide testing.[15][16][17][18]

Materials:

-

Late 3rd or early 4th instar larvae of a susceptible mosquito strain.

-

Technical grade this compound isomers.

-

Ethanol or acetone (as a solvent for the stock solution).

-

Dechlorinated water.

-

Beakers or cups (250 mL).

-

Pipettes.

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of each this compound isomer in a suitable solvent. From this stock solution, prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations (e.g., 0.001 to 0.1 mg/L).

-

Exposure: To each beaker, add 100 mL of the test solution. Introduce 20-25 larvae into each beaker. Prepare at least 3 replicates for each concentration and a control with water and a small amount of the solvent.

-

Observation: Keep the beakers at a constant temperature (e.g., 25-27 °C). Record larval mortality at 24 hours post-exposure. Larvae that do not move when prodded are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Conclusion

The stereochemistry of this compound is a critical determinant of its insecticidal activity. The (1R)-trans and (1R)-cis isomers are the most potent, and their efficacy is attributed to their specific interaction with the voltage-gated sodium channels in insects. A thorough understanding of the properties and synthesis of individual stereoisomers is essential for the development of more effective and selective insect control agents. The detailed protocols provided in this guide offer a framework for researchers to further investigate the fascinating world of this compound stereoisomers and their biological implications.

References

- 1. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, d- (EHC 96, 1990) [inchem.org]

- 3. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 4. extranet.who.int [extranet.who.int]

- 5. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (1R)-trans-Phenothrin|lookchem [lookchem.com]

- 8. Toxicity of pyrethroids to Aedes aegypti larvae in relation to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scas.co.jp [scas.co.jp]

- 11. SUMICHIRAL OA columns [sascorp.jp]

- 12. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. iris.who.int [iris.who.int]

- 16. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 17. innovationtoimpact.org [innovationtoimpact.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of (1R,cis,trans)-Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,cis,trans)-Phenothrin, a synthetic pyrethroid insecticide, is a prominent active ingredient in various commercial and public health applications for pest control.[1] As a member of the Type I pyrethroids, its mechanism of action involves the disruption of nerve function in insects by interacting with voltage-gated sodium channels.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mode of action, metabolism, and for the development of more effective and safer analogues. This technical guide provides a comprehensive overview of the structural analysis of (1R,cis,trans)-phenothrin, detailing its stereochemistry, physicochemical properties, and the analytical techniques employed for its characterization.

Molecular Structure and Stereochemistry

Phenothrin is the ester of chrysanthemic acid and 3-phenoxybenzyl alcohol.[2] The molecule possesses two chiral centers within the cyclopropane ring of the chrysanthemic acid moiety, leading to the potential for four stereoisomers: (1R,cis), (1R,trans), (1S,cis), and (1S,trans).[2] The commercial product known as d-phenothrin is an enriched mixture of the (1R) isomers, typically comprising a 1:4 ratio of the (1R,cis) to (1R,trans) isomers.[1][2] The "trans" isomer is noted to be more toxic than the "cis" isomer.[1]

Chemical Name: 3-phenoxybenzyl (1R,cis,trans)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate[2]

Molecular Formula: C₂₃H₂₆O₃[3][4]

Molecular Weight: 350.45 g/mol [3][4]

Physicochemical Properties

A summary of the key physicochemical properties of d-phenothrin is presented in the table below.

| Property | Value | Reference |

| Physical State | Pale yellow to yellow-brown viscous liquid | [2][3] |

| Molecular Weight | 350.45 g/mol | [3][4] |

| Water Solubility | <9.7 μg/L at 25 °C | [1] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [1] |

Structural Elucidation and Analytical Techniques

The structural analysis of (1R,cis,trans)-phenothrin relies on a combination of spectroscopic and chromatographic techniques. While a definitive crystal structure for the specific (1R,cis,trans) isomeric mixture is not publicly available, data from its constituent parts and related compounds, in conjunction with analytical methods, provide a comprehensive structural understanding.

X-ray Crystallography

As of this writing, a complete crystal structure for (1R,cis,trans)-phenothrin has not been deposited in publicly accessible databases. However, crystal structures for the related (+)-trans-chrysanthemic acid are available and provide insight into the geometry of the cyclopropane ring and the substituent orientations.

Table of Crystallographic Data for (1R)-trans-chrysanthemate

| Parameter | Value | Reference |

| Database | Crystallography Open Database (COD) | [5] |

| COD ID | 7101490, 7202585, 7202586, 7203858 | [5] |

Note: This data pertains to the carboxylate form of the acid moiety of this compound.

Spectroscopic Analysis

Experimental Protocol: General Quantitative ¹H-NMR (qNMR) for Pesticide Analysis

This protocol is a general guideline for the quantitative analysis of pesticide stock solutions and can be adapted for this compound.

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Add a known amount of an internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) to the NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a high-resolution NMR spectrometer.

-

Ensure a sufficient signal-to-noise ratio for accurate integration, particularly for signals used for quantification.

-

-

Data Processing and Analysis:

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the analyte (this compound) and the internal standard.

-

Calculate the concentration of this compound based on the integral values and the known concentration of the internal standard.

-

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of this compound residues. Electron ionization (EI) is a common ionization method.

Table of Mass Spectral Data for this compound

| Technique | Key Fragments (m/z) | Reference |

| Electron Ionization (EI) | 183, 123, 168, 153 | [4] |

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for separating the different isomers of this compound and for quantifying its presence in various matrices.

Experimental Protocol: GC-MS/MS for this compound in Soil

This protocol details a method for the quantification of d-phenothrin in soil samples.

-

Extraction:

-

Homogenize the soil sample.

-

Extract with a suitable solvent, such as a mixture of hexane and acetone.

-

Dry the extract using anhydrous sodium sulfate.

-

-

Cleanup:

-

If necessary, perform a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil to remove interfering matrix components.

-

-

GC-MS/MS Analysis:

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Injection: Splitless injection is common for trace analysis.

-

Temperature Program: An optimized temperature ramp is used to separate the this compound isomers from other components.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for the cis and trans isomers.

-

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

The insecticidal activity of (1R,cis,trans)-phenothrin stems from its interaction with voltage-gated sodium channels (VGSCs) in the nerve cells of insects.[1] This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.

Signaling Pathway

The binding of this compound to the VGSC modifies its gating properties, leading to a prolongation of the open state of the channel. This results in a persistent influx of sodium ions, causing membrane depolarization and repetitive firing of neurons.

Caption: Mechanism of action of (1R,cis,trans)-phenothrin on insect voltage-gated sodium channels.

Binding Sites

Molecular modeling and mutagenesis studies have identified two putative binding sites for pyrethroids on the VGSC, termed PyR1 and PyR2. These sites are located in hydrophobic pockets at the interface of different domains of the channel's α-subunit. The binding of this compound to these sites allosterically modulates the channel's gating mechanism.

Experimental Workflows

The analysis of (1R,cis,trans)-phenothrin in environmental or biological samples typically follows a standardized workflow to ensure accurate and reliable results.

GC-MS Analysis Workflow

Caption: A generalized workflow for the analysis of (1R,cis,trans)-phenothrin using GC-MS/MS.

Conclusion

The structural analysis of (1R,cis,trans)-phenothrin is a multifaceted endeavor that combines stereochemical understanding with advanced analytical techniques. While a complete crystallographic structure remains to be elucidated, a wealth of information from spectroscopic and chromatographic methods provides a robust framework for its characterization. The detailed understanding of its interaction with voltage-gated sodium channels continues to drive research into the development of new and improved insecticides. The experimental protocols and data presented in this guide offer a valuable resource for professionals engaged in the research, development, and safety assessment of pyrethroid-based products.

References

- 1. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 2. This compound, d- (EHC 96, 1990) [inchem.org]

- 3. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. (1R)-trans-chrysanthemate | C10H15O2- | CID 6951071 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Type I Pyrethroids: The Case of Phenothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Type I pyrethroids, a significant class of synthetic insecticides, exert their neurotoxic effects by primarily targeting voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[1][2] This technical guide provides a comprehensive examination of the molecular mechanism of action of Type I pyrethroids, with a specific focus on phenothrin. It details the interaction with VGSCs, the resultant physiological consequences, and the key experimental methodologies employed to elucidate these effects. By maintaining the open state of these channels, this compound leads to nerve hyperexcitability, paralysis, and ultimately, the death of the insect.[3][4] This document serves as a detailed resource, incorporating quantitative data, experimental protocols, and visual diagrams of the pertinent signaling pathways and workflows.

Introduction to Type I Pyrethroids and this compound

Pyrethroids are synthetic analogues of the naturally occurring pyrethrins found in chrysanthemum flowers.[5] They are broadly categorized into two classes, Type I and Type II, based on their chemical structure and the resulting toxicological symptoms.[6][7] Type I pyrethroids, such as this compound, permethrin, and allethrin, lack an α-cyano group in their structure.[6][7] Their toxicity is characterized by tremors, hyperexcitability, and ataxia (the "T-syndrome").[8] In contrast, Type II pyrethroids possess an α-cyano moiety and induce a syndrome involving choreoathetosis and salivation (the "CS-syndrome").[8]

This compound, also known as sumithrin, is a widely utilized Type I pyrethroid in various commercial and household insecticide formulations for the control of a broad spectrum of insect pests.[3][9] Its efficacy stems from its potent neurotoxic action, which is achieved through the disruption of normal nerve function.[10]

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary molecular target of Type I pyrethroids like this compound is the voltage-gated sodium channel (VGSC), an essential component for the initiation and propagation of action potentials in neurons.[1][11]

Interaction with VGSCs

This compound binds to the α-subunit of the VGSC, specifically modifying its gating kinetics.[1] The binding is state-dependent, with a preferential affinity for the open state of the channel.[12] This interaction physically impedes the channel's ability to transition to the inactivated (closed) state.[4][11] The consequence of this is a prolonged influx of sodium ions (Na+) into the neuron during depolarization.[3][10]

This sustained inward sodium current leads to a prolonged depolarization of the neuronal membrane, resulting in a state of hyperexcitability characterized by repetitive and uncontrolled nerve discharges.[2][6] Ultimately, this hyperactivity leads to a complete block of nerve impulse transmission, causing paralysis and death of the insect.[3][4]

Signaling Pathway of this compound-Induced Neurotoxicity

The following diagram illustrates the signaling cascade initiated by this compound at the neuronal level.

Quantitative Data on Type I Pyrethroid-VGSC Interactions

The following table summarizes key quantitative parameters related to the interaction of Type I pyrethroids with voltage-gated sodium channels. Data is compiled from various electrophysiological studies.

| Pyrethroid | Channel Type | Preparation | Parameter | Value | Reference |

| Tefluthrin | Rat Cardiac Myocyte VGSC | Whole-cell current clamp | Action Potential Duration (APD90) Prolongation | 216 ± 34% | [13] |

| Permethrin | BV2 Microglia VGSC | Na+ influx assay | Increase in Na+ influx | ~28% | [14] |

| Permethrin | Primary Microglia VGSC | Na+ influx assay | Increase in Na+ influx | ~29% | [14] |

| Deltamethrin (Type II for comparison) | BV2 Microglia VGSC | Na+ influx assay | Increase in Na+ influx | ~43% | [14] |

| Deltamethrin (Type II for comparison) | Primary Microglia VGSC | Na+ influx assay | Increase in Na+ influx | ~28% | [14] |

Experimental Protocols

In Vivo Neurotoxicity Assessment in Rodents

This protocol is a generalized procedure for evaluating the acute neurotoxic effects of Type I pyrethroids.

Objective: To observe and quantify the signs of neurotoxicity (T-syndrome) following oral administration of a pyrethroid.

Materials:

-

Test substance (e.g., this compound) dissolved in a suitable vehicle (e.g., corn oil)

-

Male and female Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Observation arena

-

Functional Observational Battery (FOB) checklist

Procedure:

-

Dose Preparation: Prepare a range of doses of the test substance in the vehicle. A vehicle control group should also be included.

-

Animal Dosing: Administer the test substance or vehicle to the rats via oral gavage.

-

Functional Observational Battery (FOB): At specified time points post-dosing (e.g., 1, 4, 8, and 24 hours), conduct the FOB. This includes:

-

Home cage observations: Note any changes in posture, activity, and the presence of tremors or convulsions.

-

Open field observations: Place the animal in a novel arena and observe gait, arousal, and any abnormal behaviors for a set period (e.g., 5 minutes).

-

Sensorimotor tests: Evaluate responses to various stimuli (e.g., tail-pinch, click response).

-

Physiological measurements: Record body weight and temperature.

-

-

Data Analysis: Score the observations from the FOB. Analyze the data statistically to determine dose-dependent effects and the onset and duration of neurotoxic signs.

The following diagram outlines the workflow for this in vivo neurotoxicity assessment.

Patch-Clamp Electrophysiology on Cultured Neurons

This protocol details the whole-cell patch-clamp technique to measure the effects of this compound on VGSC currents.

Objective: To directly measure the modification of sodium channel kinetics by this compound.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons or neuroblastoma cells)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External and internal pipette solutions

-

This compound stock solution

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

-

Electrophysiological Recording:

-

Mount the coverslip on the microscope stage and perfuse with external solution.

-

Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents and record the baseline activity.

-

-

Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Post-Compound Recording: After a brief incubation period, repeat the voltage-step protocol to record the sodium currents in the presence of this compound. Observe for changes in current amplitude, activation, and inactivation kinetics, and the appearance of a tail current upon repolarization.

-

Data Analysis: Analyze the recorded currents to quantify the effects of this compound on VGSC parameters (e.g., peak current, time to peak, decay time constant).

Metabolism and Detoxification

The relatively low toxicity of this compound to mammals is attributed to their efficient metabolic degradation of the compound.[2] The primary metabolic pathways in mammals involve hydrolysis of the ester bond and oxidation at various positions on the molecule, followed by conjugation reactions.[2][15] In contrast, insects metabolize pyrethroids less efficiently, contributing to their selective toxicity.[2]

Mammalian Metabolism of this compound

The metabolic fate of this compound in mammals is summarized in the diagram below.

Off-Target Effects and Selectivity

While VGSCs are the primary target, some studies suggest that pyrethroids may also interact with other ion channels, such as voltage-gated calcium and chloride channels, although the toxicological significance of these interactions is less clear.[16] The selectivity of pyrethroids for insects over mammals is due to several factors, including differences in the sensitivity of the VGSCs, lower body temperatures in insects which can enhance pyrethroid efficacy, and the more rapid metabolic detoxification in mammals.[2][11]

Conclusion

This compound and other Type I pyrethroids are potent neurotoxicants that act by modifying the gating kinetics of voltage-gated sodium channels. This leads to a prolonged sodium influx, neuronal hyperexcitability, and ultimately, paralysis and death in susceptible insects. The detailed understanding of this mechanism of action, supported by quantitative data from electrophysiological and in vivo studies, is crucial for the development of more effective and selective insecticides, as well as for assessing their potential risks to non-target organisms. The experimental protocols outlined in this guide provide a framework for the continued investigation of these important compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pyrethroid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrethroid Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying the effects of the pyrethroid tefluthrin on action potential duration in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound, d- (EHC 96, 1990) [inchem.org]

- 16. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Phenothrin molecular formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide, Phenothrin. It details its chemical and physical properties, outlines its mechanism of action, and serves as a valuable resource for professionals in research, science, and drug development.

Chemical Identity

This compound is a synthetic pyrethroid insecticide designed to be effective against a broad spectrum of insects.[1] It is a synthetic chemical modeled after the natural insecticidal components of the pyrethrum plant (Chrysanthemum cinerariaefolium).[2] First synthesized in 1969, it was registered for use in the United States in 1976.[2]

Molecular Formula: C₂₃H₂₆O₃[1][3][4][5][6]

IUPAC Names:

-

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[3][7]

-

3-phenoxybenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate[2]

This compound is composed of a mixture of four stereoisomers. A refined version, d-phenothrin, contains at least 95% of the more active 1R isomers.[2][7]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for understanding its environmental fate and biological interactions. It typically appears as a pale yellow to yellow-brown liquid.[3][4][8]

| Property | Value | Reference |

| Molecular Weight | 350.46 g/mol | [2] |

| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [2] |

| Water Solubility | <9.7 μg/L at 25 °C | [2][4] |

| Octanol-Water Partition Coefficient (log Kow) | 6.01 | [2][8] |

| Henry's Law Constant | 6.80 x 10⁻⁶ atm·m³/mol | [2] |

| Boiling Point | >290 °C | [4] |

| Density | 1.06 g/cm³ at 20 °C | [4] |

Mode of Action

This compound is a Type I pyrethroid that primarily targets the nervous system of insects.[2] Its insecticidal activity is achieved through the disruption of normal nerve function.

Mechanism of Action:

-

Binding to Sodium Channels: this compound binds to voltage-gated sodium channels in the nerve cell membranes of insects.

-

Prolonged Opening: This binding action prevents the sodium channels from closing in a timely manner after activation.

-

Repetitive Nerve Discharge: The prolonged influx of sodium ions leads to a state of hyperexcitability, causing repetitive nerve discharges.

-

Paralysis and Death: The continuous nerve stimulation results in paralysis and ultimately the death of the insect.

Below is a diagram illustrating the logical relationship of this compound's mode of action.

Caption: Logical flow of this compound's neurotoxic effects on insects.

Experimental Protocols

Analysis of this compound using High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the analysis of the (1R)-trans-isomer of this compound.[9]

-

Column: Newcrom R1 HPLC column.[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[9]

-

Detection: UV or MS detection.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[9]

The workflow for this analytical method is depicted below.

Caption: A simplified workflow for the analysis of this compound via HPLC.

Metabolism

In mammals, this compound is rapidly metabolized and excreted.[5] The primary metabolic pathways include hydrolysis of the ester linkage, oxidation, and conjugation.[5] A significant portion of the compound may also be excreted unchanged in the urine and feces.[5]

Applications

This compound is utilized in a variety of applications for insect control:

-

Public Health: It is a key active ingredient in products for controlling mosquitoes.[1]

-

Veterinary Medicine: Used in products to control fleas and ticks on pets.[1][10]

-

Human Health: It is an active ingredient in treatments for head lice.[1][4]

-

Agriculture: Used to protect stored grain from insect pests.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 3. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. d-Phenothrin (UK PID) [inchem.org]

- 5. This compound, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]

- 8. This compound | 26002-80-2 [amp.chemicalbook.com]

- 9. This compound [(1R)-trans- isomer] | SIELC Technologies [sielc.com]

- 10. This compound | Parasite | TargetMol [targetmol.com]

Solubility and stability of phenothrin in organic solvents

An In-depth Technical Guide on the Solubility and Stability of Phenothrin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a synthetic pyrethroid insecticide. Understanding these core physicochemical properties is critical for developing stable formulations, ensuring accurate analytical measurements, and predicting its environmental fate. This document consolidates quantitative data, details relevant experimental methodologies, and visualizes key processes to support research and development efforts.

Physicochemical Properties of this compound

This compound is a broad-spectrum insecticide that acts as a potent contact and stomach poison for various pests.[1] It is a member of the Type I pyrethroids, which are synthetic analogs of the naturally occurring pyrethrins.[2] The technical product, d-phenothrin, is an isomeric mixture primarily composed of the more insecticidally active 1R-trans and 1R-cis isomers.[3][4] It is characterized as a pale yellow to yellow-brown viscous liquid with a high degree of lipophilicity, as indicated by its high octanol-water partition coefficient (log Kₒw) of 6.01.[1][2][4] This property dictates its low water solubility and high affinity for organic matrices.

Solubility Profile

This compound is poorly soluble in water but is readily soluble in a wide range of organic solvents.[3] This high solubility in organic media is fundamental for its formulation into emulsifiable concentrates, aerosols, and other solvent-based application forms.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at standard temperatures is summarized in Table 1. The data highlights its high miscibility with common laboratory and industrial solvents.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Methanol | 25 | > 1 kg/kg (> 5.0 g/mL) | [3][5] |

| Acetone | 25 | > 1 kg/kg (> 50% w/w) | [1][3] |

| Xylene | 25 | > 1 kg/kg (> 50% w/w) | [1][3] |

| Hexane | 25 | > 1 kg/kg (> 4.96 g/mL) | [3][5] |

| Ethanol | Not Specified | > 50% w/w | [1] |

| Chloroform | Not Specified | > 50% w/w | [1] |

| Kerosene | Room Temp. | > 500 g/L | [6] |

| Diethyl Ether | Room Temp. | > 500 g/L | [6] |

| Acetonitrile | Room Temp. | > 500 g/L | [6] |

| Dimethylformamide | Room Temp. | > 500 g/L | [6] |

| Water | 25 | 2 mg/L (< 9.7 µg/L) | [3][4] |

| Water | 30 | 1.4 mg/L | [6] |

Stability Characteristics

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. Understanding these factors is crucial for predicting its persistence and ensuring the shelf-life of formulated products.

Influence of pH and Light

This compound is relatively stable in neutral or weakly acidic conditions but is unstable and readily hydrolyzed in alkaline media.[3][5][6] The primary degradation pathway under these conditions is the hydrolysis of the ester linkage, which cleaves the molecule into 3-phenoxybenzyl alcohol and chrysanthemic acid.[3][7]

The molecule is also unstable to light.[3] Photodegradation occurs due to the photo-labile isobutenyl group in the chrysanthemic acid portion of the molecule.[3] While more resistant to photolysis than natural pyrethrins, exposure to sunlight or UV radiation will lead to its decomposition.[3]

Thermal and Storage Stability

This compound exhibits good thermal stability. It is reported to be stable for two years under normal storage temperatures and for three months at 60°C.[1] However, it is noted as being unstable in certain solvents like methanol, ethyl cellosolve, o-cresol, and dimethylsulfoxide, though quantitative data on degradation rates in these specific solvents is limited.[5][6] When applied to stored wheat grains and kept in the dark, this compound degrades slowly, with 79% to 87% of the parent compound remaining after one year at 30°C.[3]

Experimental Protocols

Accurate determination of solubility and stability requires robust and validated methodologies. The following sections provide detailed protocols for these essential assessments.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the solubility of a substance in a given solvent, adapted for this compound.[8]

1. Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.

2. Materials:

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade)

-

Volumetric flasks, glass-stoppered

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

HPLC or GC system for quantification

3. Procedure:

-

Preparation: Add an excess amount of this compound to a glass-stoppered volumetric flask. The excess is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a known volume of the pre-equilibrated organic solvent to the flask.

-

Equilibration: Place the flask in a mechanical shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to let undissolved material settle. For fine suspensions, centrifuge the sample at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution & Analysis: Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the sample using a validated HPLC-UV or GC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/L or g/100mL based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a study to evaluate the stability of this compound in an organic solvent under various stress conditions (e.g., pH, light, heat).

1. Objective: To assess the degradation rate and identify major degradation products of this compound under defined stress conditions.

2. Materials:

-

This compound stock solution in a selected solvent (e.g., acetonitrile)

-

Amber and clear glass vials with screw caps

-

pH buffers or reagents for pH adjustment (if applicable to the solvent matrix)

-

Temperature-controlled oven

-

Photostability chamber with controlled light/UV source

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

3. Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration (e.g., 10 µg/mL).

-

Aliquot Distribution: Distribute aliquots of the solution into separate sets of amber (for light protection) and clear glass vials.

-

Stress Conditions:

-

Thermal Stress: Place one set of amber vials in an oven at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Place one set of clear vials in a photostability chamber. Keep a corresponding set of amber vials in the same chamber as dark controls.

-

Control: Store one set of amber vials at a control temperature (e.g., 4°C or room temperature) protected from light.

-

-

Time Points: Withdraw vials from each condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Immediately analyze the samples using a stability-indicating analytical method (e.g., HPLC-UV). This method must be able to separate the intact this compound from its degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

-

Plot the concentration or percentage remaining versus time to determine the degradation kinetics (e.g., half-life).

-

If using a mass spectrometer, identify and characterize any major degradation products observed in the chromatograms of the stressed samples.

-

Protocol for Analytical Quantification via HPLC-UV

This protocol provides a standard reversed-phase HPLC method for the quantification of this compound, suitable for both solubility and stability studies.[9]

1. Objective: To accurately quantify the concentration of this compound in solution.

2. Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

3. Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.[9] Perform serial dilutions with the mobile phase to create a series of working standards with concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[9]

-

Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Prepare and inject the samples (from solubility or stability experiments) into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining solubility and stability, as well as the primary degradation pathway.

References

- 1. d-Phenothrin ,China d-Phenothrin Manufacturer,Supplier & Factory - SHANGHAI SKYBLUE CHEMICAL CO.,LTD. [skybluechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, d- (EHC 96, 1990) [inchem.org]

- 4. d-Phenothrin Technical Fact Sheet [npic.orst.edu]

- 5. This compound | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 490. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 7. Metabolism and environmental degradation of pyrethroid insecticides produce compounds with endocrine activities | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. benchchem.com [benchchem.com]

The Evolution of Precision Pest Control: A Technical Guide to the Discovery and Development of Synthetic Pyrethroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of synthetic pyrethroids, a dominant class of modern insecticides. From their origins as derivatives of natural pyrethrins to the sophisticated, photostable compounds in use today, this document traces the chemical evolution, mechanism of action, and toxicological profile of these essential tools in agriculture and public health. Detailed experimental protocols for key toxicological and efficacy assays are provided, alongside a quantitative analysis of the physicochemical and toxicological properties of representative synthetic pyrethroids. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of their molecular interactions and the process of their discovery and evaluation.

Introduction: From Chrysanthemums to Chemical Synthesis